Product packaging for trans-Carboxy Glimepiride(Cat. No.:CAS No. 127554-90-9)

trans-Carboxy Glimepiride

Cat. No.: B029101
CAS No.: 127554-90-9
M. Wt: 520.6 g/mol
InChI Key: MMZLACCSCMGVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Glimepiride (B1671586) and its Therapeutic Context in Type 2 Diabetes Mellitus

Glimepiride is an oral antidiabetic medication used in the management of type 2 diabetes mellitus. wikipedia.orgresearchgate.net It belongs to the sulfonylurea class of drugs, which are known for their ability to stimulate insulin (B600854) secretion from the pancreas. wikipedia.orgdrugbank.com

Glimepiride is classified as a second-generation sulfonylurea, and sometimes as a third-generation agent due to its larger chemical substitutions compared to other second-generation sulfonylureas. drugbank.comnih.gov Like other drugs in this class, its primary function is to act as an insulin secretagogue, meaning it promotes the release of insulin. wikipedia.org The mechanism of action involves blocking ATP-sensitive potassium channels on the surface of pancreatic beta cells. drugbank.compatsnap.com This action leads to the release of insulin, which is essential for glucose metabolism. patsnap.com Glimepiride is effective when there are still functional pancreatic β-cells. drugbank.com

Glimepiride plays a significant role in improving glycemic control by lowering blood glucose levels. researchgate.netdrugbank.com It effectively reduces fasting plasma glucose, postprandial glucose, and glycosylated hemoglobin (HbA1c) levels. drugbank.comnih.gov Clinical studies have demonstrated that glimepiride monotherapy can lead to a 1.5%–2.0% reduction in HbA1c. nih.gov Beyond its primary role in stimulating insulin secretion, glimepiride also has extrapancreatic effects, such as enhancing the sensitivity of peripheral tissues to insulin. patsnap.comfda.gov This dual action contributes to its effectiveness in managing hyperglycemia in patients with type 2 diabetes. scirp.org

Glimepiride was patented in 1979. wikipedia.org It was first introduced for clinical use in Sweden and subsequently received approval from the United States Food and Drug Administration (FDA) in 1995 for the treatment of type 2 diabetes mellitus. drugbank.comnih.govmdpi.com It is now used in over 60 countries worldwide. nih.gov

Identification of trans-Carboxy Glimepiride as a Metabolite of Glimepiride

Following administration, glimepiride is completely metabolized in the liver through a process of oxidative biotransformation. fda.govmedcentral.com This metabolic process results in the formation of several byproducts, known as metabolites. fda.gov

The metabolism of glimepiride is a two-step process. glpbio.comcaymanchem.com The primary enzyme involved in the initial step is Cytochrome P450 2C9 (CYP2C9), which converts glimepiride into its major active metabolite, the cyclohexyl hydroxy methyl derivative, often referred to as M1. drugbank.comfda.govpharmgkb.org This active metabolite, M1, is then further metabolized by cytosolic enzymes into the inactive carboxyl derivative, known as M2. drugbank.comfda.govpharmgkb.org This M2 metabolite is scientifically identified as this compound. glpbio.comcaymanchem.com While the M1 metabolite retains about one-third of the pharmacological activity of the parent glimepiride, this compound (M2) is considered pharmacologically inactive. wikipedia.orgpharmgkb.org

Metabolites of Glimepiride
Metabolite NameAlternative NameMetabolic PathwayPharmacological Activity
Cyclohexyl Hydroxy Methyl DerivativeM1Formed from glimepiride via CYP2C9Active (approx. 1/3 of glimepiride's activity) wikipedia.orgfda.gov
This compoundM2Formed from M1 via cytosolic enzymesInactive wikipedia.orgmedcentral.com

The study of metabolites, a field known as metabolomics, is crucial in drug research and development. arome-science.comnih.gov Understanding how a drug is metabolized provides critical insights into its efficacy, potential toxicity, and interactions with other substances. gigantest.com Research into metabolites like this compound helps to create a comprehensive profile of a drug's behavior in the body. nih.gov This knowledge is invaluable for optimizing drug therapy, identifying biomarkers for drug response, and ensuring patient safety. gigantest.comnih.gov By elucidating the entire metabolic pathway of a drug, researchers can better predict its effects and potential for adverse reactions, which is a fundamental aspect of modern pharmaceutical science. nih.govgigantest.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N4O7S B029101 trans-Carboxy Glimepiride CAS No. 127554-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLACCSCMGVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435183
Record name trans-Carboxy Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127554-90-9
Record name trans-Carboxy Glimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Pathways and Biotransformation of Trans Carboxy Glimepiride

Primary Metabolic Route of Glimepiride (B1671586) to trans-Carboxy Glimepiride

Glimepiride undergoes extensive hepatic metabolism following administration. The biotransformation follows a sequential two-step oxidative pathway. caymanchem.com The parent drug is first converted into an intermediate hydroxyl derivative, which is subsequently oxidized to the final carboxylic acid derivative, this compound. ijcrt.orgnih.gov This complete metabolic conversion ensures that virtually no unchanged glimepiride is excreted in the urine. rxreasoner.com

The initial and rate-limiting step in the metabolism of glimepiride is mediated by the cytochrome P450 (CYP) superfamily of enzymes. ijcrt.org These enzymes are critical for the oxidative biotransformation of a vast number of drugs and endogenous compounds.

Research has conclusively identified CYP2C9 as the principal isoform responsible for the first metabolic conversion of glimepiride. ijcrt.orgnih.govdrugbank.comwikipedia.org This enzymatic reaction involves the hydroxylation of the methyl group on the cyclohexyl ring of glimepiride. ijcrt.orgg-standaard.nl This initial step produces an active metabolite known as the cyclohexyl hydroxymethyl derivative (M1). ijcrt.orgdrugbank.com The activity of the CYP2C9 enzyme can be influenced by genetic polymorphisms, which may lead to variations in the rate of glimepiride metabolism among individuals. nih.govdrugsandgenes.com

Following its formation, the active M1 metabolite is further metabolized. This second step involves the oxidation of the newly introduced hydroxyl group to a carboxylic acid. drugbank.comg-standaard.nl This reaction is carried out by one or more cytosolic enzymes, converting the active M1 metabolite into the pharmacologically inactive carboxyl derivative, known as M2 or this compound. caymanchem.comijcrt.orgdrugbank.comwikipedia.org

Metabolic StepParent Compound/IntermediatePrimary Enzyme(s)Resulting MetaboliteMetabolite Activity
Step 1: HydroxylationGlimepirideCytochrome P450 2C9 (CYP2C9)Hydroxy Glimepiride (M1)Active (approx. 1/3 of Glimepiride's activity) drugbank.comwikipedia.org
Step 2: OxidationHydroxy Glimepiride (M1)Cytosolic EnzymesThis compound (M2)Inactive nih.govdrugbank.comwikipedia.org

Role of Cytochrome P450 (CYP) Isoforms in Glimepiride Metabolism

Stereochemical Aspects of Glimepiride Metabolism

The stereochemistry of glimepiride is an important aspect of its structure and metabolism. The drug is synthesized and administered as a specific stereoisomer.

Glimepiride contains a methyl-substituted cyclohexyl ring, and the spatial arrangement of this group is in the trans configuration. ijcrt.org The metabolic processes of hydroxylation and subsequent oxidation occur without altering this stereochemical configuration. Consequently, the final carboxylated metabolite retains this arrangement, leading to the specific formation of This compound . caymanchem.com

Comparative Metabolic Pathways with Other Sulfonylurea Drugs

The metabolic pathways of sulfonylureas can differ, which has implications for their activity and excretion. Glimepiride's metabolism, resulting in an inactive final metabolite, contrasts with that of some other drugs in its class, such as glyburide (B1671678) (glibenclamide).

Glyburide is also metabolized in the liver, primarily by CYP2C9, but also involves other isoforms like CYP3A4. consultant360.comnih.gov Unlike glimepiride, glyburide's metabolism results in metabolites that retain some weak pharmacological activity. consultant360.com These active metabolites are cleared by the kidneys, and their accumulation in patients with reduced renal function can be a clinical concern. consultant360.com Glipizide, another sulfonylurea, is also hepatically metabolized by CYP2C9 into inactive metabolites, similar to glimepiride. nih.gov

FeatureGlimepirideGlyburide (Glibenclamide)Glipizide
Primary Metabolizing EnzymeCYP2C9 nih.govdrugbank.comCYP2C9, CYP3A4 consultant360.comnih.govCYP2C9 nih.gov
Metabolite ActivityM1 is active; M2 (this compound) is inactive nih.govdrugbank.comwikipedia.orgMetabolites are weakly active consultant360.comMetabolites are inactive nih.gov
Final Metabolite ExcretionUrine (~60%) and feces (~40%) nih.govRenal clearance of metabolites consultant360.comPrimarily renal

Analogies with Glibenclamide Metabolism and Carboxyl Derivative Formation

The metabolic pathway leading to this compound, an inactive metabolite of Glimepiride, shares analogies with the biotransformation of Glibenclamide, another second-generation sulfonylurea. Glimepiride is extensively metabolized in the liver, primarily through a two-step oxidative process. drugbank.comcaymanchem.com The initial and rate-limiting step involves the cytochrome P450 enzyme CYP2C9, which hydroxylates the methyl group of the cyclohexyl ring, forming the pharmacologically active hydroxymethyl derivative known as M1. drugbank.com Subsequently, cytosolic enzymes further oxidize this intermediate (M1) to the inactive carboxyl derivative, M2, which is this compound. drugbank.com

A parallel can be drawn with the metabolism of Glibenclamide (also known as Glyburide). The biotransformation of Glibenclamide also prominently features hydroxylation of its cyclohexyl ring. nih.govresearchgate.net This process, mediated by cytochrome P450 enzymes including CYP2C9 and CYP3A4, results in the formation of several hydroxylated metabolites, such as 4-trans-hydroxycyclohexyl Glibenclamide and 3-cis-hydroxycyclohexyl Glibenclamide. nih.govresearchgate.netnih.gov

The core analogy lies in this initial, crucial step of oxidative metabolism. Both Glimepiride and Glibenclamide undergo hydroxylation on their respective cyclohexyl moieties as a primary metabolic event. While Glimepiride's hydroxy metabolite (M1) is a transient intermediate on the path to the carboxyl derivative (M2), the hydroxylated forms of Glibenclamide are its major metabolites. drugbank.comnih.govresearchgate.net This shared reliance on hydroxylation, particularly involving the CYP2C9 enzyme, underscores a common metabolic strategy for these sulfonylurea compounds before their eventual elimination.

Comparison with Tolazamide Metabolic Pathways

A direct comparison can be made between the metabolic pathways of Glimepiride and Tolazamide, a first-generation sulfonylurea. As established, Glimepiride's metabolism culminates in the formation of this compound (M2) through the oxidation of its cyclohexyl hydroxymethyl intermediate (M1). drugbank.com

The metabolism of Tolazamide presents a strikingly similar outcome. Although its exact metabolic fate is not fully elucidated, Tolazamide is known to be extensively metabolized in the liver into several metabolites. nih.govmims.com Among these are two hydroxymetabolites and, significantly, a metabolite named p-carboxytolazamide. nih.govpharmacompass.com The formation of p-carboxytolazamide indicates that Tolazamide also undergoes oxidation of an alkyl group on its aromatic ring to a carboxylic acid.

The metabolic pathways of both Glimepiride and Tolazamide, therefore, converge on the formation of a carboxyl derivative. This shared pathway highlights a common biotransformation process for sulfonylureas from different generations, where the drug is rendered more water-soluble and prepared for excretion via the formation of a carboxylic acid metabolite. drugbank.comnih.gov While the specific enzymes for Tolazamide are not as clearly defined as CYP2C9 for Glimepiride, the resulting carboxylated end-product demonstrates a parallel metabolic strategy. drugbank.comnih.gov

Data Tables

Table 1: Comparison of Metabolic Pathways for Select Sulfonylureas

Parent Compound Key Metabolic Step(s) Key Metabolite(s) Primary Enzymes Involved
Glimepiride 1. Hydroxylation2. Oxidation 1. Hydroxymethyl derivative (M1)2. This compound (M2) 1. CYP2C92. Cytosolic enzymes
Glibenclamide Hydroxylation 4-trans-hydroxycyclohexyl Glibenclamide, 3-cis-hydroxycyclohexyl Glibenclamide CYP2C9, CYP3A4

| Tolazamide | Hydroxylation, Oxidation | Hydroxymetabolites, p-carboxytolazamide | Hepatic enzymes |

Table 2: List of Compounds Mentioned

Compound Name
This compound (M2)
Glimepiride
Glibenclamide (Glyburide)
Tolazamide
Hydroxymethyl derivative of Glimepiride (M1)
4-trans-hydroxycyclohexyl Glibenclamide
3-cis-hydroxycyclohexyl Glibenclamide

Pharmacokinetic Characterization of Trans Carboxy Glimepiride

Absorption and Distribution Dynamics of trans-Carboxy Glimepiride (B1671586)

As a metabolite, trans-Carboxy Glimepiride is not administered directly; its presence in the systemic circulation is a result of the metabolism of glimepiride. Following oral administration of glimepiride, which is completely absorbed, the formation of the M1 and subsequently the M2 metabolite begins. fda.govmdpi.com

While specific Cmax (peak plasma concentration) and AUC (area under the curve) values for this compound in healthy individuals are not extensively detailed in published literature, its systemic exposure is directly influenced by the rate of glimepiride metabolism and the subsequent clearance of the metabolites. researchgate.net The concentration and exposure to this compound are known to increase significantly in populations with impaired kidney function. medicine.comoup.com

Elimination and Excretion Profiles of this compound

The elimination of glimepiride from the body occurs exclusively through its metabolites, with no parent drug being recovered from urine or feces. fda.gov this compound is eliminated through both renal and fecal pathways.

Following oral administration of glimepiride, approximately 60% of its metabolites are excreted via the kidneys into the urine. mdpi.comnih.gov This urinary fraction consists predominantly of the M1 metabolite. nih.gov The M1 and M2 metabolites combined account for 80-90% of the substances recovered in the urine in excretion studies. medicine.comfda.gov

The remaining 40% of glimepiride metabolites are eliminated through fecal excretion. medicine.comnih.gov This route is the primary pathway for the elimination of this compound (M2), which is the predominant metabolite found in feces. fda.govnih.gov In total, the M1 and M2 metabolites account for approximately 70% of the drug-related material recovered from feces. medicine.comfda.gov

Studies utilizing radiolabeled ¹⁴C-glimepiride provide a clear picture of the excretion balance. After oral administration, approximately 60% of the total radioactivity is recovered in the urine within seven days, while about 40% is recovered in the feces. fda.govdrugbank.com this compound (M2), along with the M1 metabolite, is a major contributor to this recovered radioactivity.

Table 1: Excretion Profile of Glimepiride Metabolites (M1 and M2)

Excretion RouteTotal Recovery (% of Administered Dose)Metabolite Composition
Urine ~60%Predominantly M1. M1 and M2 together account for 80-90% of recovered urinary radioactivity.
Feces ~40%Predominantly M2 (this compound). M1 and M2 together account for ~70% of recovered fecal radioactivity.

Pharmacokinetic Differences in Specific Populations

The pharmacokinetic profile of this compound is significantly altered in individuals with renal impairment. Because the kidneys play a role in its elimination, decreased renal function leads to impaired clearance and accumulation of the metabolite.

In patients with kidney disease, the clearance of both the M1 and M2 metabolites is reduced, and this reduction correlates significantly with lower creatinine clearance values. nih.govdroracle.ai As renal function declines, the serum levels (measured as mean AUC) and the elimination half-lives of both metabolites increase. medicine.comfda.govoup.com This leads to higher systemic exposure to this compound in patients with more severe renal disease. nih.gov

A study categorizing patients by creatinine clearance (CrCl) demonstrated a marked decrease in the urinary excretion of the combined M1 and M2 metabolites as kidney function worsened, highlighting the reduced renal clearance capacity. fda.gov

Table 2: Impact of Renal Impairment on Urinary Excretion of Glimepiride Metabolites

Renal Function Group (Creatinine Clearance)Mean Urinary Excretion of M1 + M2 (% of Dose)
Group I (CrCl > 50 mL/min)44.4%
Group II (CrCl 22-50 mL/min)21.9%
Group III (CrCl < 22 mL/min)9.3%

Impact of Renal Impairment on this compound Pharmacokinetics

Renal function plays a crucial role in the elimination of glimepiride's metabolites. Studies have consistently shown that impaired renal function leads to a significant alteration in the pharmacokinetic profile of this compound.

A single-dose, open-label study involving patients with varying degrees of renal impairment demonstrated a clear trend in the accumulation of glimepiride metabolites as kidney function declined. fda.gov The study categorized patients into three groups based on their mean creatinine clearance (CLcr): Group I (CLcr = 77.7 mL/min), Group II (CLcr = 27.7 mL/min), and Group III (CLcr = 9.4 mL/min). fda.gov While glimepiride serum levels decreased with worsening renal function, the serum levels of its metabolites, including this compound, increased significantly. fda.gov

Detailed Research Findings:

The mean Area Under the Curve (AUC) for this compound (M2) showed a substantial increase with the severity of renal impairment. Specifically, the mean AUC for M2 was 8.6 times higher in patients in Group III compared to those in Group I. fda.gov This indicates a significantly reduced elimination of the metabolite in patients with severe renal dysfunction.

Furthermore, the elimination half-life of this compound was observed to increase as renal function decreased. hres.cafda.gov This prolonged half-life contributes to the accumulation of the metabolite in the plasma of patients with renal impairment. The mean urinary excretion of both M1 and M2 metabolites also decreased with lower creatinine clearance, dropping from 44.4% of the administered dose in Group I to just 9.3% in Group III. fda.gov This finding directly links the kidneys' filtering capacity to the clearance of these metabolites. nih.gov The lower renal clearance of both glimepiride metabolites has been found to significantly correlate with lower creatinine clearance values. nih.gov

Creatinine Clearance GroupMean Creatinine Clearance (mL/min)Relative Increase in Mean AUC of this compound (M2)
Group I77.7Baseline
Group II27.7Intermediate Increase
Group III9.48.6 times higher than Group I

Considerations for Geriatric Patients

The pharmacokinetic profile of glimepiride and its metabolites in geriatric patients is an important consideration, primarily due to the natural decline in renal function associated with aging. msdmanuals.com

Pharmacokinetic ParameterPatients ≤65 yearsPatients >65 years
Mean AUC at Steady StateBaseline~13% Lower
Mean Weight-Adjusted ClearanceBaseline~11% Higher

While these findings relate to the parent drug, they are relevant to the discussion of this compound. Elderly patients are more likely to have decreased renal function, which is a key factor in the elimination of glimepiride metabolites. fda.gov Therefore, even if the pharmacokinetics of glimepiride itself are not significantly altered, the reduced renal clearance commonly seen in the elderly can lead to the accumulation of metabolites like this compound. This is a critical consideration as the accumulation of metabolites can occur even with normal therapeutic doses of the parent drug.

Pharmacological and Biological Activity of Trans Carboxy Glimepiride

Assessment of Hypoglycemic Activity

Research has consistently demonstrated that trans-Carboxy Glimepiride (B1671586) (M2) is a pharmacologically inactive metabolite. nih.govwikipedia.orgmedicine.com Unlike its parent compound, glimepiride, and the intermediate metabolite, M1 (hydroxy-glimepiride), M2 does not contribute to the glucose-lowering effects of the medication. drugbank.comnih.gov

Glimepiride exerts its potent hypoglycemic effect by stimulating insulin (B600854) release from pancreatic β-cells. nih.govglobalrx.com The first major metabolite, M1, is formed through hepatic oxidation and retains a portion of the parent drug's activity. nih.govmedicine.com Studies in animal models have shown that the M1 metabolite possesses approximately one-third of the pharmacological activity of glimepiride. drugbank.comwikipedia.orgnih.gov In stark contrast, the further metabolism of M1 to trans-Carboxy Glimepiride (M2) results in a complete loss of this hypoglycemic activity. drugbank.comnih.gov

Table 1: Comparative Hypoglycemic Activity
CompoundMetabolic RoleRelative Hypoglycemic Activity
GlimepirideParent DrugHigh
Hydroxy-Glimepiride (M1)Active MetaboliteApproximately 33% of Glimepiride (in animal models) drugbank.comwikipedia.orgmedicine.com
This compound (M2)Inactive MetaboliteNone drugbank.comnih.govwikipedia.orgmedicine.com

The inactivity of this compound is clinically significant. As the final, inactive product of glimepiride's metabolism, it does not contribute to the therapeutic glucose-lowering effect in patients with type 2 diabetes. nih.govnih.gov This characteristic ensures that the pharmacodynamic effect is primarily driven by the parent drug, glimepiride, and to a lesser extent by the M1 metabolite, whose own clinical significance on blood glucose is not definitively established in humans. drugbank.comwikipedia.org

The conversion to an inactive compound is a crucial step in the drug's clearance pathway, preventing prolonged or cumulative hypoglycemic action that could result from the accumulation of active substances. While animal models confirm the partial activity of the M1 metabolite, the complete inactivation to M2 means there is a defined end to the drug's pharmacological action. nih.govresearchgate.net Therefore, the clinical relevance of this compound lies in its lack of activity, which contributes to the predictable duration of action of glimepiride.

Cellular and Molecular Interactions

The mechanism of action for sulfonylurea drugs like glimepiride is well-established at the molecular level, primarily involving interactions with specific ion channels in pancreatic cells.

The principal molecular target for glimepiride is the ATP-sensitive potassium channel (K-ATP channel) on the plasma membrane of pancreatic β-cells. nih.govnih.gov Glimepiride binds to the sulfonylurea receptor 1 (SUR1) subunit of this channel, leading to its closure. nih.govmdpi.com This inhibition of potassium efflux causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion. nih.gov

Given that this compound is a pharmacologically inactive metabolite, it is not expected to have any meaningful interaction with K-ATP channels or other molecular targets involved in insulin secretion. The structural modification from the hydroxymethyl group in the active M1 metabolite to the carboxyl group in M2 is significant. This change in chemical structure likely alters the molecule's ability to bind effectively to the SUR1 subunit, thereby preventing it from initiating the cascade of events that leads to insulin release. Consequently, this compound does not modulate the activity of pancreatic β-cells or exhibit the extra-pancreatic effects, such as improving insulin sensitivity in peripheral tissues, that are associated with the parent drug. nih.gov

Analytical Methodologies for Detection and Quantification of Trans Carboxy Glimepiride

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are the cornerstone for the analysis of trans-Carboxy Glimepiride (B1671586), offering high selectivity and sensitivity for its determination in complex biological matrices.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the simultaneous determination of Glimepiride and its metabolites, including trans-Carboxy Glimepiride (also referred to as M2), in human plasma and other biological fluids. nih.gov This method is prized for its high sensitivity and specificity, allowing for the accurate quantification of analytes even at low concentrations.

In a typical LC-MS/MS method, after a simple protein precipitation step with a solvent like acetonitrile (B52724), the analytes are separated on a reversed-phase column. nih.gov The detection is then carried out using a mass spectrometer, often in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure precise quantification.

Key Parameters in a Validated LC-MS/MS Method:

ParameterTypical Value/Range
Linearity Range1–100 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra- and Inter-day Precision (% RSD)< 10%
Accuracy (% RE)Within ± 5.40%

This data is illustrative of a validated UPLC-MS/MS method for Glimepiride and could be similar for its metabolites.

High-Performance Liquid Chromatography (HPLC) is a versatile and extensively used technique for the analysis of Glimepiride and its metabolites. nih.gov Various HPLC methods have been developed, often employing UV detection for quantification. The choice of stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity.

A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. researchgate.net The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analytes.

Illustrative HPLC Method Parameters for Glimepiride Analysis:

ParameterExample Condition
Stationary PhaseC18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Disodium hydrogen o-phosphate (70:30, v/v, pH 4)
Flow Rate1.0 mL/min
Detection Wavelength228 nm
Linearity Range20-120 µg/mL
Correlation Coefficient (r²)0.9991

These parameters are for the parent drug Glimepiride and may be adapted for the analysis of its metabolites.

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the determination of Glimepiride and its related compounds. d-nb.info This planar chromatographic technique allows for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening.

In HPTLC, the separation is achieved on a high-performance silica (B1680970) gel plate, and quantification is performed using a densitometer. The choice of the mobile phase is crucial for achieving good separation between the parent drug and its metabolites.

Example HPTLC Method Details for Glimepiride:

ParameterCondition
Stationary PhaseSilica gel 60 F254 plates
Mobile PhaseChloroform : Methanol (9:1, v/v)
Detection Limit44.11 ppm
Quantification Limit133.65 ppm
Correlation Coefficient (r)0.9973 (for a range of 100-500 ppm)

Data is based on a validated HPTLC-densitometry method for Glimepiride.

Spectrophotometric Methods

Spectrophotometric methods provide a straightforward and accessible approach for the quantification of pharmaceutical compounds.

Derivative UV spectrophotometry can enhance the resolution of overlapping spectra, which can be advantageous when analyzing a compound in the presence of interfering substances. For Glimepiride, the wavelength maximum has been identified at 227 nm. researchgate.net This technique can be applied to the quantification of Glimepiride and potentially its metabolites in pharmaceutical formulations. The method's linearity, accuracy, and precision are validated to ensure reliable results.

Bioanalytical Method Development and Validation

The development and validation of bioanalytical methods are governed by stringent guidelines from regulatory bodies like the FDA to ensure the reliability of the data for pharmacokinetic and clinical studies. nih.gov

The validation process for a bioanalytical method for this compound would typically include the assessment of the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Application in Human Plasma and Other Biological Samples

The simultaneous determination of Glimepiride and its metabolites, including this compound (often referred to as M2), in human plasma is commonly achieved using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.gov This methodology offers high sensitivity and specificity, which are essential for measuring the low concentrations typical of metabolites in biological fluids.

Sample preparation is a critical first step to ensure accurate and reproducible results. Common techniques include:

Protein Precipitation: This simple and rapid method involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): This technique is used to separate the analyte from the plasma matrix based on its solubility in two immiscible liquids, such as diethyl ether or a mixture of n-heptane and propanol. nih.govijpras.com

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and concentration of the analyte from the plasma sample. nih.gov

Once extracted, the analytes are separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). nih.goviosrjournals.org The separation is typically achieved on a C18 or a cyano (CN) column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile or methanol). nih.govijpras.comresearchgate.net

Detection and quantification are performed using a tandem mass spectrometer, often in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). nih.goviosrjournals.org The method is validated according to regulatory guidelines, such as those from the FDA, to ensure its reliability. nih.govnih.gov Validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.goviosrjournals.org For instance, one UPLC-MS/MS method for Glimepiride demonstrated a linearity range of 1–100 ng/mL with an LLOQ of 1 ng/mL. iosrjournals.org Another LC-MS/MS method for Glimepiride and its metabolites was developed for their simultaneous determination in human plasma. nih.gov

ParameterMethod 1 (UPLC-MS/MS for Glimepiride)Method 2 (LC-MS/MS for Glimepiride & Metabolites)Method 3 (HPLC-ESI-MS-MS for Glimepiride)
Analyte(s) GlimepirideGlimepiride, Metabolite M1, Metabolite M2 (this compound)Glimepiride
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein Precipitation with acetonitrileLiquid-Liquid Extraction with diethyl ether
Chromatography Acquity UPLC BEH C18 columnReversed-phase CN columnPrepacked C18 column
Mobile Phase Acetonitrile and 0.1% ammonium formate (B1220265) (70:30)10 mM ammonium acetate and acetonitrile (1:1)Acetonitrile, methanol, and ammonium acetate buffer
Detection Triple quadrupole (TQD) mass spectrometer (ESI+)Tandem mass spectrometry (LC/MS/MS)Ion trap mass spectrometer (ESI-MS-MS)
Linearity Range 1–100 ng/mLNot specified5.0–500.0 ng/mL
LLOQ 1 ng/mLNot specified5.0 ng/mL

Use of Deuterated Internal Standards (e.g., this compound-D5)

In quantitative bioanalysis using LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory agencies to ensure the highest accuracy and precision. nih.gov For the analysis of this compound, a deuterated analogue such as this compound-D5 serves as an ideal internal standard. pharmaffiliates.com

The key advantages of using a deuterated internal standard include:

Compensation for Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction. lcms.cz

Correction for Variability in Sample Preparation: A SIL-IS can account for losses of the analyte during extraction, evaporation, and reconstitution steps, as it behaves similarly to the non-labeled compound. nih.gov

Improved Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, the variability in injection volume and instrument response can be minimized, leading to improved precision and accuracy of the measurement. iosrjournals.orgnih.gov

For example, in the development of a UPLC-MS/MS method for the determination of Glimepiride in human plasma, Glimepiride-d5 was used as the internal standard. iosrjournals.org Similarly, Glimepiride-d8 has also been employed for quantitative analysis. nih.gov The use of these deuterated standards helps to ensure the reliability of pharmacokinetic data. The selection of a suitable internal standard is a critical step in the development of robust bioanalytical methods. nih.gov

Impurity Profiling and Related Substances Analysis

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. researchgate.netnih.gov For Glimepiride, several related substances, including process impurities and degradation products, have been identified. researchgate.net Analytical methods, primarily reverse-phase high-performance liquid chromatography (RP-HPLC), are developed and validated to detect and quantify these impurities. nih.govjparonline.com

A typical HPLC method for impurity profiling of Glimepiride might involve:

Column: A C8 or C18 column, such as an Inertsil ODS-3V or Phenomenex Luna C8. nih.govjparonline.com

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile and methanol. nih.govjparonline.com

Detection: UV detection at a specific wavelength, for example, 228 nm or 230 nm. nih.govjparonline.com

These methods are validated according to ICH guidelines for parameters such as precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). jparonline.com

Characterization of this compound as a Related Compound

This compound is recognized not only as a metabolite but also as a potential impurity or related substance in Glimepiride drug products. tlcstandards.comaxios-research.com Its presence can arise from the manufacturing process or as a degradation product. Therefore, it is essential for analytical methods to be able to separate and quantify it alongside other known impurities.

Research Considerations and Future Directions for Trans Carboxy Glimepiride

Role in Drug-Drug Interaction Studies

Glimepiride (B1671586) undergoes a two-step metabolic process. Initially, it is metabolized by the cytochrome P450 enzyme CYP2C9 to an active metabolite, the cyclohexyl hydroxy methyl derivative (M1). Subsequently, cytosolic enzymes further metabolize M1 to the inactive carboxyl derivative (M2), also known as trans-Carboxy Glimepiride. nih.govdrugbank.comfda.govsanofi.us While this compound itself is considered pharmacologically inactive, its formation and clearance are intrinsically linked to the metabolic pathways of glimepiride, making it a relevant component in the assessment of drug-drug interactions. fda.govsanofi.us

Currently, there is a lack of direct research findings specifically investigating the impact of this compound on the pharmacokinetics and pharmacodynamics of co-administered drugs. The focus of drug-drug interaction studies has predominantly been on the parent compound, glimepiride, and its primary active metabolite, M1. As an inactive metabolite, this compound is generally not expected to exert a significant pharmacological effect on other drugs. However, its formation is a key indicator of the metabolic flux through the glimepiride pathway.

The formation of this compound is directly dependent on the metabolic conversion of glimepiride by CYP2C9. Therefore, modulators of this enzyme can significantly influence the concentrations of both glimepiride and its metabolites.

Inhibitors of CYP2C9 can lead to a marked elevation in the plasma concentrations of the parent drug, glimepiride. nih.gov For instance, studies have shown that individuals with genetic polymorphisms that result in decreased CYP2C9 activity, such as the CYP2C91/3 genotype, exhibit a significant increase in the area under the concentration-time curve (AUC) for glimepiride. nih.gov This elevation in glimepiride levels would consequently lead to a reduced rate of formation of its metabolites, including this compound.

Conversely, inducers of CYP2C9 can decrease the plasma concentrations of glimepiride. nih.gov This would be expected to increase the rate of formation and subsequent clearance of its metabolites. The table below summarizes the expected impact of CYP2C9 modulators on the concentrations of glimepiride and its metabolites.

Table 1: Expected Impact of CYP2C9 Modulators on Glimepiride and Metabolite Concentrations
Modulator TypeEffect on CYP2C9 ActivityImpact on Glimepiride ConcentrationImpact on this compound Formation
InhibitorDecreasedIncreasedDecreased
InducerIncreasedDecreasedIncreased

Advanced Pharmacokinetic Modeling and Simulation

Advanced pharmacokinetic modeling, particularly the development of Physiologically Based Pharmacokinetic (PBPK) models, is an area of growing interest for understanding the disposition of glimepiride and its metabolites.

While comprehensive PBPK models specifically for this compound are not extensively detailed in publicly available literature, the framework for such models exists within the context of glimepiride research. PBPK models for the parent drug would inherently need to consider the metabolic pathways leading to the formation and elimination of its major metabolites, M1 and this compound (M2). nih.gov

A key application of PBPK modeling is to predict the pharmacokinetics of a drug and its metabolites in special populations, such as individuals with renal impairment. nih.gov Given that this compound is primarily cleared by the kidneys, PBPK models that incorporate physiological changes associated with renal impairment can be invaluable in predicting its accumulation. nih.gov Such models would integrate data on renal blood flow, glomerular filtration rate, and other relevant physiological parameters to simulate the pharmacokinetic profile of this compound in varying degrees of renal function. researchgate.net

Toxicological and Safety Research Implications

The primary toxicological concern associated with this compound is its potential for accumulation, particularly in individuals with compromised renal function.

Studies have demonstrated that in patients with renal impairment, the serum levels of glimepiride's metabolites, M1 and M2 (this compound), are significantly increased. fda.gov One study found that the mean AUC values for M1 and M2 metabolites increased by 2.3 and 8.6 times, respectively, in patients with severe renal impairment compared to those with normal renal function. fda.gov This is a direct consequence of the reduced renal clearance of these metabolites. nih.gov

The accumulation of this compound, although it is an inactive metabolite, is a significant safety concern. While acute toxicity studies in rats have shown glimepiride to have a low acute toxicity profile, the long-term consequences of metabolite accumulation in humans, especially in vulnerable populations such as the elderly and those with chronic kidney disease, warrant further investigation. fda.gov The increased exposure to this metabolite could potentially contribute to unforeseen adverse events, even if it does not have the same pharmacological activity as the parent compound.

The following table summarizes the findings on the increased exposure to glimepiride metabolites in renal impairment from a key study.

Table 2: Increase in Metabolite Exposure in Renal Impairment
MetaboliteFold Increase in Mean AUC in Severe Renal Impairment
M1 (hydroxy methyl derivative)2.3
M2 (this compound)8.6

Regulatory and Quality Control Applications

In the landscape of pharmaceutical manufacturing and regulation, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent quality control processes. pharmaffiliates.com A critical component of this control strategy is the identification, quantification, and control of impurities in drug substances and products. pharmaffiliates.compharmiweb.com Impurity standards are fundamental to this process, serving as benchmarks to guarantee that pharmaceutical products meet the required high-quality standards and are safe for patient use. pharmaffiliates.com this compound, as a significant metabolite and potential impurity of Glimepiride, plays a crucial role in these regulatory and quality control applications.

A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical tests. In pharmaceutical development, reference standards for impurities are indispensable for validating analytical methods and for the routine quality control of APIs. pharmiweb.comnih.govresearchgate.net this compound is utilized precisely for this purpose in the manufacturing of Glimepiride.

During the synthesis of Glimepiride or when the drug degrades over time, various related substances, including this compound, can form. researchgate.net Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require that analytical methods used for testing drug quality be properly validated to prove they are fit for purpose. nih.govnih.gov Method validation ensures that the analytical procedure can accurately and reliably detect and quantify any impurities present.

The use of this compound as a reference standard is essential for several key aspects of analytical method validation for Glimepiride:

Specificity and Selectivity: The primary goal of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is to separate the main drug peak from all potential impurities and degradation products. oup.comnih.govoup.com By injecting a solution of the this compound reference standard into the HPLC system, analysts can determine its exact retention time. This allows them to confirm that the method can resolve the impurity peak from the Glimepiride peak, ensuring the method is specific for the analysis. nih.govresearchgate.net

Accuracy and Linearity: To accurately quantify the amount of this compound in a batch of Glimepiride, a calibration curve is established. This is done by preparing a series of solutions with known concentrations of the this compound reference standard and measuring the analytical response. This process establishes the linearity of the method over a specific concentration range. The accuracy of the method is then confirmed by measuring the amount of standard recovered. japsonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an impurity that the analytical method can detect, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. oup.comnih.govjapsonline.com These parameters are determined using the this compound reference standard and are critical for ensuring that even trace amounts of the impurity can be reliably controlled.

Routine Quality Control: Once the analytical method is validated, it can be used for the routine analysis of Glimepiride API and finished pharmaceutical products. nih.gov The this compound reference standard is used to identify and quantify this specific impurity in each batch, ensuring it does not exceed the established safety limits.

The table below illustrates typical parameters evaluated during the validation of an HPLC method for which an impurity standard like this compound is essential. The data shown are representative examples from validation studies of methods for the parent compound, Glimepiride, to demonstrate the type of results obtained in such procedures.

Validation ParameterTypical MethodExample Finding for Glimepiride AnalysisSignificance in Impurity Quantification
Linearity (Correlation Coefficient, r²)Analysis of standard solutions at multiple concentrationsr² > 0.999 over a range of 0.2 to 2 µg/mL researchgate.netEnsures the method's response is proportional to the concentration of this compound.
Accuracy (% Recovery)Spiking known amounts of standard into the sample matrixAverage recovery of 99.33% ± 3.09% japsonline.comDemonstrates the closeness of the measured amount of the impurity to its true value.
Precision (% RSD)Repeated analysis of the same sampleRelative Standard Deviation (RSD) < 2%Indicates the method's ability to produce consistent results for the impurity level.
Limit of Detection (LOD)Signal-to-noise ratio or standard deviation of the response0.066 µg/mL japsonline.comDefines the lowest concentration of this compound that can be reliably detected.
Limit of Quantitation (LOQ)Signal-to-noise ratio or standard deviation of the response0.199 µg/mL japsonline.comDefines the lowest concentration of the impurity that can be accurately measured.

The availability of a well-characterized this compound reference standard is thus a prerequisite for developing and validating robust analytical methods necessary for the quality control of Glimepiride.

Chemical Identity of this compound
IdentifierValue
CAS Number127554-90-9
Molecular FormulaC₂₄H₃₂N₄O₇S
Molecular Weight520.60 g/mol

Q & A

Q. How can analytical methods for trans-Carboxy Glimepiride be validated to ensure reliability in pharmaceutical and biological matrices?

Methodological validation should follow ICH guidelines, including parameters like specificity, linearity, and precision. For example:

  • HPLC validation : Use USP-reported methods with adjustments for equipment feasibility, ensuring linearity across concentrations (e.g., 0.5–50 μM) and validation via statistical tools like ANOVA .
  • GC-MS validation : Derivatize trans-Carboxy Glimepiride with agents like MSTFA to enhance volatility, then apply Plackett-Burman experimental design (8-run, 4 variables) to test robustness. Variables include column temperature and derivatization time, with peak area as the response metric .

Q. What strategies improve the dissolution rate of hydrophobic trans-Carboxy Glimepiride in solid dosage forms?

  • Slurry method : Enhances dissolution by reducing particle size and creating amorphous blends. Validate using X-ray diffraction (XRD) to confirm amorphous state (2θ range: 2°–40°, scan rate: 2°/min) .
  • Formulation optimization : Incorporate hydrophilic excipients and monitor dissolution profiles via USP-compliant apparatus (e.g., paddle method at 50 rpm) .

Q. How are polymorphic forms of trans-Carboxy Glimepiride characterized experimentally?

  • XRD analysis : Compare diffractograms of polymorphs (e.g., Form III vs. Form I) to identify crystalline vs. amorphous states .
  • Thermodynamic solubility : Use UPLC to measure solubility in aqueous buffers (e.g., pH 6.8 phosphate) and correlate with polymorph stability .

Advanced Research Questions

Q. How can Plackett-Burman experimental design optimize robustness testing for trans-Carboxy Glimepiride detection in forensic toxicology?

  • Variable selection : Test 4 critical parameters (e.g., derivatization time, injection volume) across 8 experimental runs.
  • Statistical analysis : Use one-tailed t-tests (α = 0.05) to assess significance. A p-value > 0.05 indicates robustness, as shown in GC-MS studies .

Q. What methodologies resolve contradictions in multi-site drug-protein binding data for trans-Carboxy Glimepiride?

  • Frontal analysis with HPAC : Compare one-site vs. two-site binding models using residual plots. For example, glimepiride binding to human serum albumin (HSA) shows deviations at low concentrations (0.5–50 μM), favoring a two-site model .
  • Error analysis : Report relative standard deviations (±0.04–3.2%) and average quadruplicate measurements to address variability .

Q. What experimental evidence supports trans-Carboxy Glimepiride’s role in neurodegenerative disease research?

  • Prion disease models : Treat neuronal cells with trans-Carboxy Glimepiride to observe PrPC shedding via GPI-PLC activation. Quantify PrPSc inhibition using immunoblotting and measure neuronal survival rates post-exposure to toxic prion fragments (e.g., PrP82–146) .

Q. How should researchers address statistical contradictions in dissolution or bioavailability studies?

  • ANOVA with post-hoc tests : Apply Tukey-Kramer multiple comparisons (p < 0.05) to identify significant differences in dissolution profiles or bioavailability across formulations .
  • Data normalization : Account for variables like λmax shifts in UV spectroscopy (e.g., 224 nm for glimepiride in pH 6.8 buffer) .

Q. What non-glycemic pharmacological effects of trans-Carboxy Glimepiride are under investigation?

  • Insulin secretion modulation : Assess via pancreatic β-cell models, focusing on ATP-sensitive potassium channels .
  • Neuroprotective mechanisms : Evaluate cPLA2 inhibition in prion-infected neurons using fluorescence assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.